2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]-
Overview
Description
2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a propenamide backbone with a methyl group and a phosphonooxy heptyl chain. Its molecular formula is C11H22NO5P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]- typically involves multiple steps, starting from readily available precursors. The process often includes:
Alkylation: Introduction of the heptyl chain through an alkylation reaction.
Phosphorylation: Addition of the phosphonooxy group using phosphorylating agents.
Amidation: Formation of the amide bond through a reaction between an amine and an acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To facilitate the desired reactions.
Use of catalysts: To increase the reaction rate and selectivity.
Purification steps: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]- involves its interaction with specific molecular targets. The phosphonooxy group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The heptyl chain may influence the compound’s hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N,N-dimethyl-: Known for its use in polymer chemistry.
Diacetone acrylamide: Utilized in various industrial applications.
Uniqueness
2-Propenamide, 2-methyl-N-[7-(phosphonooxy)heptyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phosphonooxy group, in particular, sets it apart from other similar compounds.
Properties
IUPAC Name |
7-(2-methylprop-2-enoylamino)heptyl dihydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO5P/c1-10(2)11(13)12-8-6-4-3-5-7-9-17-18(14,15)16/h1,3-9H2,2H3,(H,12,13)(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSAGBUASKGQMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCOP(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30785777 | |
Record name | 7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30785777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404581-63-1 | |
Record name | 7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30785777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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